6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester
Overview
Description
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester (6-Oxo-TBD) is an organic compound that has been studied extensively for its potential applications in scientific research. 6-Oxo-TBD has been found to have a variety of biochemical and physiological effects, and its ability to interact with biological systems makes it a valuable tool for use in experiments.
Scientific Research Applications
Synthetic Methodologies and Organic Transformations
One area of application for similar compounds involves advancements in synthetic methodologies, where researchers explore novel pathways for the preparation of complex organic molecules. For example, studies on tert-butyl esters and related structures have led to the development of new synthetic routes, enabling the efficient synthesis of heterocyclic compounds and spirocyclic frameworks. These methodologies often employ Diels-Alder reactions, esterification processes, and activation of carboxylic acids, providing insights into the versatility and reactivity of such compounds in organic synthesis (Padwa, Brodney, & Lynch, 2003).
Catalysis and Enantioselective Reactions
Research into tert-butyl esters also intersects with catalysis, particularly in the enantioselective synthesis of chiral molecules. The development of chiral 9-oxabispidines from tert-butyl ester intermediates demonstrates the potential of these compounds in asymmetric catalysis. Such catalytic systems are crucial for producing enantiomerically pure substances, which have significant implications in pharmaceutical synthesis and material science (Breuning et al., 2009).
properties
IUPAC Name |
tert-butyl 6-oxo-2,7,11-triazadispiro[3.0.45.34]dodecane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-12(2,3)20-11(19)17-8-13(9-17)6-15-7-14(13)4-5-16-10(14)18/h15H,4-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQIDAOFNGIGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC23CCNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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